Reactive Brown 18

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

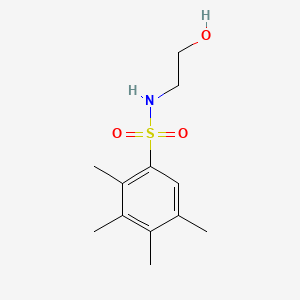

Reactive Brown 18 is a synthetic dye commonly used in the textile industry for dyeing cellulosic fibers such as cotton. It is known for its excellent fastness properties, which include resistance to washing, light, and perspiration. The compound is part of the reactive dye class, which forms covalent bonds with the substrate, ensuring high durability and color retention.

Preparation Methods

Synthetic Routes and Reaction Conditions

Reactive Brown 18 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments, controlled temperatures, and specific reaction times to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of Reactive Brown 18 involves large-scale chemical reactors where the diazotization and coupling reactions are carried out. The process is monitored for parameters such as pH, temperature, and reaction time to ensure consistency and quality. Post-reaction, the dye is purified through filtration, washing, and drying processes before being formulated into a usable product.

Chemical Reactions Analysis

Types of Reactions

Reactive Brown 18 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break down the dye into simpler aromatic compounds.

Substitution: The dye can participate in substitution reactions where functional groups on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce simpler aromatic amines.

Scientific Research Applications

Reactive Brown 18 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.

Biology: Employed in staining techniques for visualizing cellular components.

Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.

Industry: Utilized in wastewater treatment processes to study the degradation of synthetic dyes.

Mechanism of Action

The mechanism by which Reactive Brown 18 exerts its effects involves the formation of covalent bonds with nucleophilic sites on the substrate. This interaction is facilitated by the reactive groups present in the dye, which undergo nucleophilic substitution reactions with hydroxyl or amino groups on the fibers. The resulting covalent bonds ensure high fastness properties and durability.

Comparison with Similar Compounds

Similar Compounds

- Reactive Black 5

- Reactive Blue 19

- Reactive Red 120

Comparison

Reactive Brown 18 is unique in its shade and fastness properties compared to other reactive dyes. While Reactive Black 5 and Reactive Blue 19 offer different color profiles, Reactive Brown 18 is specifically chosen for its brown hue and excellent resistance to washing and light. Its chemical structure and reactive groups also differ, providing distinct reactivity and application characteristics.

Properties

CAS No. |

12225-73-9 |

|---|---|

Molecular Formula |

C6H8N2O3 |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.